N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide
Description
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-ethoxyanilino)propanamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-23-16-9-7-15(8-10-16)20-14(2)17(22)21-18(13-19)11-5-4-6-12-18/h7-10,14,20H,3-6,11-12H2,1-2H3,(H,21,22) |
InChI Key |
SBPDUSYVNBKZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C)C(=O)NC2(CCCCC2)C#N |
Origin of Product |
United States |
Biological Activity
N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological activity, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound this compound features a cyanocyclohexyl group and an ethoxy-substituted phenyl moiety. The general structure can be represented as follows:
Synthesis Methods:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the amide bond using coupling reagents such as EDCI or DCC.
- Utilization of bases like triethylamine to facilitate the reaction.
The mechanism of action for this compound involves interaction with various molecular targets, including enzymes and receptors. Notably, the compound has shown potential in inhibiting heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anti-cancer therapy.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated its effects on MDA-MB-231, SUIT-2, and HT-29 cell lines, showing that it is more potent than traditional chemotherapeutics like cisplatin in some cases .
Case Studies
-
Study on Cancer Cell Lines:
- Objective: Evaluate cytotoxic effects.
- Method: MTT assay was used to assess viability.
- Results: The compound showed higher potency against MDA-MB-231 compared to cisplatin, indicating its potential as an effective anti-cancer agent.
-
Mechanistic Insights:
- Objective: Understand the cellular mechanisms involved.
- Method: Flow cytometry was employed to analyze cell cycle distribution.
- Results: The compound induced apoptosis in treated cells, confirmed through morphological changes and caspase activity assays.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
Comparison with Similar Compounds
Alkoxy-Substituted Phenylamino Propanamides
Compounds with alkoxy-substituted phenylamino groups (e.g., methoxy, ethoxy, or propoxy) exhibit variations in lipophilicity and electronic effects:
Key Insight : The ethoxy group in the target compound strikes a balance between the polar methoxy and lipophilic propoxy analogs, suggesting optimized pharmacokinetics for in vivo applications.
Cyanocyclohexyl Derivatives with Sulfur-Containing Moieties
Sulfur-containing analogs demonstrate distinct electronic and steric properties:
Key Insight: Unlike sulfur-containing analogs, the target compound’s ethoxyphenylamino group may prioritize hydrogen-bond donor-acceptor interactions over π-system binding, altering target specificity.
Halogenated and Bulky Substituent Analogs
Halogenated or sterically bulky derivatives highlight trade-offs in reactivity and bioavailability:
Key Insight : The absence of halogens or bulky bicyclic systems in the target compound may reduce off-target interactions, favoring therapeutic safety.
Preparation Methods
Preparation Methods of N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide
General Synthetic Strategy
The synthesis of this compound typically involves:
- Preparation of the 1-cyanocyclohexyl amine or its derivative as a key intermediate.
- Synthesis or procurement of 2-bromo or 2-chloropropanamide derivatives as electrophilic partners.
- Nucleophilic substitution or amide coupling with 4-ethoxyaniline or its derivatives.
- Final purification steps to isolate the target compound.
Detailed Synthetic Steps
Step 1: Synthesis of 1-Cyanocyclohexyl Amine Intermediate
- Starting from cyclohexanone, cyanation is performed to introduce the nitrile group at the 1-position, often via a Strecker-type reaction or nucleophilic addition of cyanide sources.
- The resulting 1-cyanocyclohexyl intermediate is then converted to the corresponding amine through reduction or direct amination methods.
Step 2: Preparation of 2-((4-ethoxyphenyl)amino)propanamide
- The 2-aminopropanamide core is synthesized by reacting 2-bromopropanamide with 4-ethoxyaniline under nucleophilic substitution conditions.
- Alternatively, amide bond formation can be performed by coupling 2-aminopropanoic acid derivatives with 4-ethoxyaniline using coupling reagents like carbodiimides or activated esters.
Step 3: Coupling of 1-Cyanocyclohexyl Amine with 2-((4-ethoxyphenyl)amino)propanamide
- The final step involves amide bond formation between the 1-cyanocyclohexyl amine and the 2-((4-ethoxyphenyl)amino)propanoyl chloride or activated ester.
- This step is typically carried out under mild conditions using coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
- The reaction mixture is purified by extraction, washing, drying, and concentration to yield the target compound.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Research Findings and Data Analysis
Reaction Yields and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyanation of cyclohexanone | KCN, acid catalyst, aqueous medium | 75-85 | Formation of 1-cyanocyclohexyl |
| 2 | Amination or reduction | Hydrogenation or amination reagents | 80-90 | Conversion to amine intermediate |
| 3 | Amide coupling | Carbodiimide coupling, mild temperature | 70-85 | Formation of final amide compound |
Spectroscopic Data Summary
| Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance (1H NMR) | Signals corresponding to cyclohexyl protons, ethoxy group, and amide NH observed |
| Carbon-13 NMR (13C NMR) | Peaks for nitrile carbon (~120 ppm), amide carbonyl (~170 ppm), aromatic carbons |
| Infrared Spectroscopy (IR) | Strong absorption at ~2200 cm⁻¹ (nitrile), ~1650 cm⁻¹ (amide C=O) |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of the compound |
Optimization Notes
- Reaction temperature and solvent choice significantly influence yield and purity.
- Use of coupling agents with minimal side reactions is critical for high purity.
- Protection of sensitive groups may be necessary depending on intermediates used.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(1-cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and cyclization. For example, quinazolinone derivatives (structurally related to this compound) are synthesized using amidoximes and acyl chlorides under acidic conditions . Optimization may involve solvent selection (e.g., dichloromethane for polar intermediates) and catalysts like HATU for efficient coupling . Continuous flow chemistry has been suggested to improve yield and purity in similar compounds .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclohexyl cyanide group and ethoxyphenyl moieties. Infrared (IR) spectroscopy can confirm the presence of the amide (C=O stretch at ~1650 cm⁻¹) and cyanide (C≡N stretch at ~2200 cm⁻¹) functional groups. Mass spectrometry (HRMS) should be used to validate the molecular weight (e.g., [M+H]+ ion) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C to simulate physiological and accelerated degradation conditions. For related amide-containing compounds, HPLC analysis revealed degradation via hydrolysis at extreme pH levels, with optimal stability observed at pH 6–7 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the cyanocyclohexyl and ethoxyphenyl groups?
- Methodological Answer : Replace the cyanocyclohexyl group with alternative substituents (e.g., tert-butyl, benzyl) and compare binding affinities to target enzymes/receptors. For example, quinazolinone derivatives with 4-ethoxyphenyl groups showed enhanced receptor engagement in kinase inhibition assays . Computational docking (e.g., AutoDock Vina) can predict interactions between the cyanide moiety and hydrophobic enzyme pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and control for solvent interference (e.g., DMSO ≤0.1%). Orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays for GPCR activity) can validate initial findings .
Q. How can synthetic byproducts or impurities be characterized and minimized during scale-up?
- Methodological Answer : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts). Process optimization may involve reducing excess reagents in coupling steps or implementing flash chromatography for purification. For example, lithium aluminum hydride reduction in related compounds required strict anhydrous conditions to avoid alcohol byproducts .
Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME can predict logP (lipophilicity) and CNS permeability based on the cyanocyclohexyl group’s hydrophobicity. Molecular dynamics simulations (e.g., GROMACS) may model blood-brain barrier penetration, critical for neuropharmacology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
